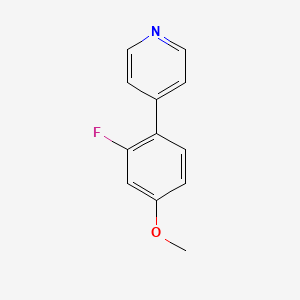![molecular formula C13H21NO B13290165 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290165.png)
2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with a complex structure. It is characterized by the presence of a dimethylphenyl group attached to an amino alcohol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
2,5-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the amino alcohol backbone.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-11(2)12(7-10)8-14-13(3,4)9-15/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
QAQYQOGWDBWMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


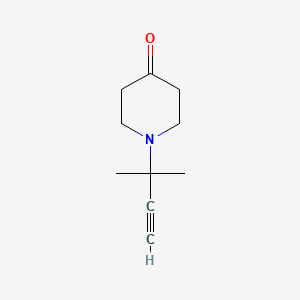

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)
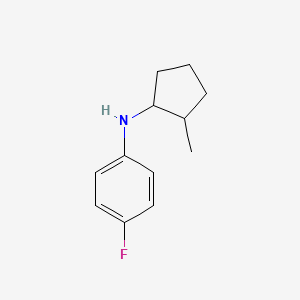
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)

![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13290117.png)
![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
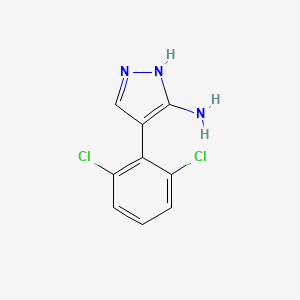
![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)
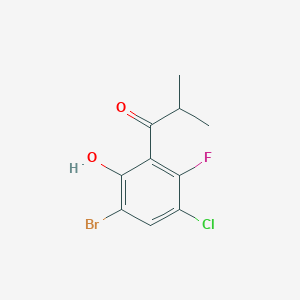
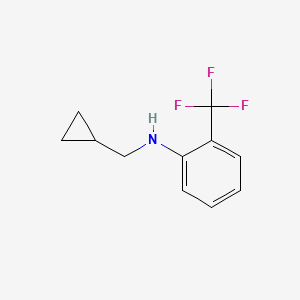
![5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13290139.png)
